Tnppt

Description

Structure

3D Structure

Properties

CAS No. |

76756-12-2 |

|---|---|

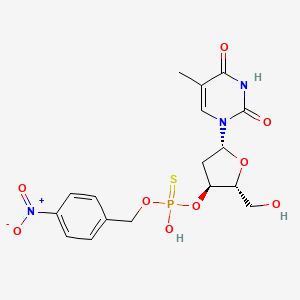

Molecular Formula |

C17H20N3O9PS |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy-[(4-nitrophenyl)methoxy]phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H20N3O9PS/c1-10-7-19(17(23)18-16(10)22)15-6-13(14(8-21)28-15)29-30(26,31)27-9-11-2-4-12(5-3-11)20(24)25/h2-5,7,13-15,21H,6,8-9H2,1H3,(H,26,31)(H,18,22,23)/t13-,14+,15+,30?/m0/s1 |

InChI Key |

JKVAQNNEAGELID-LQKXLNEJSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)(O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)(O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of TNP-ATP Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins. Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety. In an aqueous environment, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic and viscous environment of a protein's ATP-binding pocket, its fluorescence properties change dramatically. This phenomenon provides a robust and sensitive method for detecting and quantifying protein-ATP interactions, making it a cornerstone technique in academic research and drug discovery. This guide delves into the core principles of TNP-ATP fluorescence, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes.

The Fundamental Principle: Environmentally Sensitive Fluorescence

The core principle behind TNP-ATP fluorescence lies in the sensitivity of the TNP fluorophore to its local environment. The 2,4,6-trinitrophenyl group is attached to the ribose sugar of ATP.

In a polar aqueous solution, the excited state of the TNP moiety is stabilized, leading to non-radiative decay pathways and consequently, low fluorescence emission. When TNP-ATP is free in solution, it exhibits a characteristic weak fluorescence with an emission maximum at approximately 561 nm when excited at around 408 nm.

Upon binding to an ATP-binding site on a protein, the TNP group is transferred to a less polar, more viscous, and sterically constrained environment. This change in the microenvironment has two major effects on the fluorescence of TNP-ATP:

-

Fluorescence Enhancement: The non-polar environment within the protein's binding pocket reduces the quenching of the TNP fluorophore's excited state that occurs in water. This leads to a significant increase in the fluorescence quantum yield, resulting in a several-fold enhancement of the fluorescence intensity. The observed increase is typically in the range of 3- to 5-fold.

-

Blue Shift: The emission maximum of the TNP fluorophore undergoes a hypsochromic shift, also known as a blue shift, to shorter wavelengths. This shift, typically in the range of 5-20 nm, is also a consequence of the change in polarity of the environment.

These distinct spectral changes—increased intensity and a blue-shifted emission maximum—are the hallmarks of TNP-ATP binding to a protein and form the basis of its use in various biochemical and biophysical assays.

Data Presentation: Spectroscopic and Affinity Data

The following tables summarize key quantitative data related to the fluorescent properties of TNP-ATP and its interaction with various ATP-binding proteins.

Table 1: Spectroscopic Properties of TNP-ATP

| Property | Free in Aqueous Buffer (pH ~7.4) | Bound to Protein |

| Excitation Maximum (λex) | ~408 nm, ~470 nm | ~408 nm, ~470 nm |

| Emission Maximum (λem) | ~561 nm | ~540 - 555 nm (Blue-shifted) |

| Fluorescence Intensity | Low | High (3- to 5-fold increase) |

| Quantum Yield | Low | Significantly Higher |

Table 2: Dissociation Constants (Kd) of TNP-ATP for Various Proteins

| Protein Class | Protein | Organism | Kd (TNP-ATP) (µM) | Reference |

| Kinase | CheA | Escherichia coli | 1.6 | [1] |

| Hexokinase | Yeast | ~0.1 | [2] | |

| CASK (CaM-kinase domain) | Human | ~1 | [3] | |

| ATPase | Na+/K+-ATPase | Eel electroplax | 0.2 - 0.7 | [4] |

| Ca2+-ATPase | Sarcoplasmic Reticulum | ~0.2 | [2] | |

| Motor Protein | Myosin S1 | Rabbit Skeletal Muscle | ~1 | [2] |

| Other | PhoQ (catalytic domain) | Salmonella enterica | 294 | [1] |

Note: Kd values can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

Determination of TNP-ATP Binding Affinity by Direct Titration

This protocol describes a standard method to determine the dissociation constant (Kd) of TNP-ATP for a target protein using a cuvette-based spectrofluorometer.

Materials:

-

Purified target protein of known concentration

-

TNP-ATP stock solution (e.g., 1 mM in water, protected from light)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

-

Spectrofluorometer

-

Quartz cuvette

Methodology:

-

Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 408 nm and an emission scan range from 500 nm to 600 nm. Set the excitation and emission slit widths appropriately (e.g., 5 nm).

-

Blank Measurement: Add assay buffer to the cuvette and record the background fluorescence.

-

Protein Addition: Add a known concentration of the target protein to the cuvette (e.g., 1 µM final concentration).

-

TNP-ATP Titration: Make sequential additions of small aliquots of the TNP-ATP stock solution to the cuvette, allowing the solution to equilibrate for a few minutes after each addition.

-

Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

-

Data Analysis:

-

Correct the fluorescence intensity at the emission maximum (e.g., 540 nm) for dilution at each titration point.

-

Subtract the fluorescence of TNP-ATP in buffer alone at each concentration.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of TNP-ATP.

-

Fit the resulting saturation curve to a one-site binding model (or other appropriate models) to determine the Kd.

-

Competitive Inhibition Assay for Unlabeled Ligands

This protocol outlines a method to determine the binding affinity of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from the target protein.

Materials:

-

Purified target protein

-

TNP-ATP stock solution

-

Unlabeled ligand (competitor) stock solution

-

Assay buffer

-

Spectrofluorometer or microplate reader

Methodology:

-

Complex Formation: Prepare a solution containing the target protein and TNP-ATP at concentrations that result in a significant fluorescence signal (typically protein concentration > Kd of TNP-ATP, and TNP-ATP concentration ≈ Kd). Allow the complex to form by incubating for a sufficient time.

-

Competitor Titration: To a series of wells or cuvettes containing the pre-formed protein-TNP-ATP complex, add increasing concentrations of the unlabeled competitor.

-

Incubation: Incubate the samples to allow the binding equilibrium to be reached.

-

Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum of the bound TNP-ATP (e.g., 540 nm).

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor concentration.

-

The data will show a decrease in fluorescence as the competitor displaces TNP-ATP.

-

Fit the data to a competitive binding equation to determine the IC50 of the competitor.

-

The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP and the concentration of TNP-ATP used in the assay.

-

Mandatory Visualization

Caption: Principle of TNP-ATP Fluorescence.

Caption: TNP-ATP Binding Assay Workflow.

Caption: Competitive Inhibition Assay Logic.

Conclusion

TNP-ATP serves as a powerful and versatile tool for investigating the interactions between ATP and its binding proteins. The underlying principle of its fluorescence—a dramatic increase in intensity and a blue shift in emission upon binding—provides a straightforward and sensitive readout for these interactions. The experimental protocols detailed in this guide offer a starting point for researchers to quantify binding affinities and screen for inhibitors. By understanding the core principles and methodologies associated with TNP-ATP fluorescence, scientists and drug development professionals can effectively leverage this technique to advance their understanding of ATP-dependent processes and accelerate the discovery of novel therapeutics.

References

- 1. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: The Mechanism of TNP-ATP Binding to ATPases

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding mechanism of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) to ATPases. TNP-ATP, a fluorescent analog of ATP, is a critical tool for investigating the structure, function, and kinetics of ATP-binding proteins. Its utility stems from a significant change in its fluorescent properties upon binding, enabling detailed biochemical and biophysical characterization.

Core Binding Mechanism and Structural Insights

TNP-ATP interacts with ATP-binding proteins as a substitute for its parent nucleotide, often exhibiting a higher binding affinity.[1] The core of its mechanism as a fluorescent probe lies in the environmental sensitivity of the trinitrophenyl (TNP) moiety.

-

Fluorescence Enhancement: In aqueous solutions, TNP-ATP exhibits weak fluorescence.[1] Upon binding to an ATPase, the TNP group is typically transferred from the polar aqueous environment to a more hydrophobic, nonpolar pocket within the ATP-binding site.[2] This change in the microenvironment restricts the rotational freedom of the TNP group and shields it from solvent quenching, leading to a dramatic, several-fold enhancement in its fluorescence intensity.[1][3]

-

Spectral Shift: The binding event is also accompanied by a "blue shift," meaning the wavelength of maximal fluorescence emission moves to a shorter wavelength.[3] For example, when excited at 410 nm, TNP-ATP in water has an emission maximum at 561 nm, which can shift upon binding to a protein.[1] This blue shift, typically in the range of 0-15 nm, further confirms the movement of the fluorophore into a non-polar environment.[3]

-

Structural Basis of High Affinity: Crystallographic studies of Ca²⁺-ATPase have provided detailed structural insights into the high-affinity binding of TNP derivatives.[4][5] These studies revealed that the binding mode of TNP-ATP is distinctly different from that of natural ATP.[4][5] In the E2 state of Ca²⁺-ATPase, the TNP ring occupies the adenine binding pocket, stacking with hydrophobic residues like Phenylalanine 487.[4] The adenine ring, in turn, is sandwiched between two arginine side chains, an interaction that accounts for the significantly higher affinity of TNP-ATP compared to ATP for this enzyme.[4] This enhanced affinity, often 20 to 2,000 times higher than for ATP, is a common feature across many proteins.[3]

Quantitative Analysis of TNP-ATP Binding Affinity

The dissociation constant (Kd) is a critical parameter for quantifying the affinity of TNP-ATP for an ATPase. A lower Kd value signifies a tighter binding interaction. The significant fluorescence change upon binding makes TNP-ATP an excellent tool for determining these values through fluorescence titration experiments.

| ATPase / Protein | Ligand | Dissociation Constant (Kd) | Comments / Method | Reference(s) |

| Ca²⁺-ATPase (SERCA) | TNP-ATP | 0.1 - 0.2 µM | Higher affinity in the E2 state. | [4] |

| ATP | ~4 - 10 µM | Determined in the absence of Ca²⁺. | [4] | |

| Na⁺/K⁺-ATPase | TNP-ATP | 0.04 - 0.09 µM (at 3°C) | High-affinity site. | [6] |

| TNP-ATP | 0.2 - 0.7 µM (at 21-25°C) | High-affinity site. | [6] | |

| ATP | 1 µM (no ligands) | Determined by displacement of TNP-ATP. | [6] | |

| ATP | 15 - 19 µM (with KCl) | Determined by displacement of TNP-ATP. | [6] | |

| Bacterial Histidine Kinase (PhoQcat) | TNP-ATP | 294 ± 33 µM | Determined by fluorescence titration. | [7] |

| ATP | 412 ± 72 µM | Determined via competitive displacement assay. | [7] | |

| Bacterial Histidine Kinase (CheA) | TNP-ATP | 1.9 µM | [7] | |

| Bacterial Histidine Kinase (EnvZ) | TNP-ATP | 0.5 µM | [7] | |

| Heavy-chain Meromyosin | TNP-ATP | Not specified | One of the first proteins studied with TNP-ATP using absorbance. | [3] |

| Selenophosphate Synthetase (SPS) | TNP-ATP | Not specified | Affinity is >100x higher than for ATP. | [3] |

Experimental Protocols

The primary method for studying TNP-ATP binding is fluorescence spectroscopy. Below are detailed protocols for direct titration and competitive binding assays.

This protocol determines the dissociation constant (Kd) of TNP-ATP for an ATPase.

-

Materials & Reagents:

-

Cuvette-Based Protocol:

-

Instrument Setup: Set the spectrofluorometer's excitation wavelength to 409 or 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[8][9] Set slit widths appropriately (e.g., 5 nm for excitation, 5-20 nm for emission).[8][9]

-

Blank Measurement: Add assay buffer to the cuvette and record the baseline fluorescence.

-

TNP-ATP Control: Add a known concentration of TNP-ATP (e.g., final concentration of 5 µM) to the cuvette and record its fluorescence spectrum. The peak emission should be around 561 nm in an aqueous buffer.[3][8]

-

Titration: To a fresh cuvette containing a fixed concentration of the ATPase (e.g., 2.5 µM) in assay buffer, make sequential additions of TNP-ATP from a stock solution (e.g., final concentrations from 0 to 30 µM).[9]

-

Measurement: After each addition, allow the system to equilibrate (binding is often instantaneous) and record the fluorescence intensity at the new emission maximum (e.g., ~540 nm).[8][9] Correct each reading for dilution and for the fluorescence of TNP-ATP in the absence of the protein.[9]

-

-

Data Analysis:

-

Plot the corrected fluorescence intensity (F) against the concentration of TNP-ATP.

-

Fit the resulting saturation curve to a suitable binding model, such as the Hill equation: F = F_max * [TNP-ATP]^n / (Kd^n + [TNP-ATP]^n), where F_max is the maximum fluorescence, Kd is the dissociation constant, and n is the Hill coefficient.[9]

-

This protocol is used to determine the binding affinity (Kd or Ki) of a non-fluorescent ligand, such as natural ATP, by measuring its ability to displace bound TNP-ATP.

-

Setup:

-

Prepare a solution containing the ATPase and a concentration of TNP-ATP that results in significant binding (e.g., at or near its Kd value), leading to a high fluorescence signal.

-

Record the initial fluorescence of the ATPase-TNP-ATP complex.

-

-

Titration:

-

Data Analysis:

-

Plot the fraction of TNP-ATP bound versus the concentration of the competitor.

-

Fit the data to a competitive binding equation to determine the Kd (or Ki) for the unlabeled ligand.[7]

-

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the experimental workflow and the fundamental binding mechanism.

Caption: Experimental workflow for a TNP-ATP direct binding assay.

Caption: Mechanism of TNP-ATP binding and competitive displacement by ATP.

Caption: Probing P-type ATPase conformational states with TNP-ATP.

References

- 1. TNP-ATP - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNP-ATP Binding Assay [bio-protocol.org]

Spectroscopic Properties of Free vs. Protein-Bound TNP-ATP: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP. It details the changes in these properties upon binding to proteins and outlines experimental protocols for utilizing TNP-ATP in research and drug development.

Introduction to TNP-ATP as a Spectroscopic Probe

TNP-ATP is a valuable tool in biochemistry and pharmacology for studying ATP-binding proteins. The trinitrophenyl (TNP) moiety conjugated to the ribose of ATP acts as a sensitive fluorescent reporter. In its free form in aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the often more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence properties change dramatically. This phenomenon, characterized by a significant enhancement in fluorescence intensity and a shift in the emission maximum to a shorter wavelength (a "blue shift"), forms the basis of its utility as a probe for protein-ligand interactions.[1][2] These spectral changes allow for the determination of binding affinities (dissociation constants, Kd), the screening of potential inhibitors, and the investigation of the kinetics of ATP-protein interactions.[1][3]

Spectroscopic Properties of Free TNP-ATP

Free TNP-ATP in an aqueous solution at neutral pH has distinct absorbance and fluorescence characteristics. The TNP group has two primary absorption maxima in the visible range, at approximately 408 nm and 470 nm.[1] The absorbance is sensitive to pH, increasing as the pH rises.[1] When excited at its absorption maximum (typically around 408-410 nm), free TNP-ATP displays a fluorescence emission maximum at approximately 561 nm.[1][4]

Table 1: Spectroscopic Properties of Free TNP-ATP

| Property | Value | Reference |

| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Jena Bioscience |

| Molar Extinction Coefficient (ε) at λmax | 25.0 L mmol-1 cm-1 (at 259 nm)26.4 L mmol-1 cm-1 (at 408 nm)18.5 L mmol-1 cm-1 (at 470 nm) | Jena Bioscience |

| Excitation Maximum (λex) | 408 nm / 470 nm | Jena Bioscience |

| Emission Maximum (λem) | 552-561 nm | Jena Bioscience,[1] |

Spectroscopic Properties of Protein-Bound TNP-ATP

The binding of TNP-ATP to a protein's nucleotide-binding site induces significant changes in its spectroscopic properties. This is primarily due to the transition of the TNP moiety from the polar aqueous environment to a more nonpolar, hydrophobic microenvironment within the protein.

The most prominent changes observed are:

-

Fluorescence Enhancement: A several-fold increase in fluorescence intensity is a hallmark of TNP-ATP binding to a protein.[1][2] This is attributed to a decrease in the quenching of the TNP fluorophore's excited state by water molecules.

-

Blue Shift of Emission Maximum: The emission maximum of TNP-ATP typically shifts to shorter wavelengths (a blue shift) upon protein binding. This shift can range from a few nanometers to over 20 nm, depending on the specific protein and the hydrophobicity of its binding pocket.[1]

These changes are instrumental in quantifying the interaction between TNP-ATP and a protein. The magnitude of the fluorescence enhancement and the extent of the blue shift can provide qualitative information about the nature of the binding site.

Table 2: Spectroscopic Properties and Dissociation Constants of TNP-ATP Bound to Various Proteins

| Protein Class | Protein | Organism | Kd (TNP-ATP) | Kd (ATP) | Fluorescence Change upon Binding | Emission Max. (Bound) | Reference |

| Kinases | CheA (Histidine Kinase) | E. coli | < 0.01 µM | ~1 µM | Significant Enhancement & Blue Shift | Not Specified | [1] |

| Hexokinase | Yeast | ~6x tighter than ATP | - | Enhancement | Not Specified | [1] | |

| CASK (CaM-kinase) | Human | ~1 µM | - | 3- to 5-fold Enhancement & Blue Shift | ~540 nm | [5] | |

| PhoQ (Histidine Kinase) | Salmonella enterica | 294 ± 33 µM | 412 ± 72 µM | ~4-fold Enhancement | 538 nm | [6] | |

| ATPases | Ca2+-ATPase | Sarcoplasmic Reticulum | 1.0 µM (Ki) | 2.4 µM (Km) | Greatly Enhanced | Not Specified | [7] |

| Na+/K+-ATPase | Eel electroplax | 0.04 - 0.09 µM | 1 µM | Enhanced | Not Specified | [8] | |

| Myosins | Heavy Meromyosin | Rabbit | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Other | MreB | T. maritima | 3.69 µM | ~2 µM | Saturation Observed | Not Specified | [9] |

Note: The fluorescence enhancement is often reported qualitatively. The dissociation constants can vary depending on experimental conditions such as temperature, pH, and buffer composition.

Experimental Protocols

General Protocol for Fluorescence Titration to Determine Binding Affinity (Kd)

This protocol describes a direct titration experiment to determine the dissociation constant (Kd) of TNP-ATP for a protein.

Materials:

-

Spectrofluorometer with temperature control

-

Quartz cuvette (low volume)

-

Protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

-

TNP-ATP stock solution of known concentration

-

The same buffer used for the protein solution

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to 410 nm and the emission wavelength to scan a range that includes the expected free and bound emission maxima (e.g., 500-600 nm). Alternatively, set the emission wavelength to the expected maximum for the bound form (e.g., 540 nm) for single-point measurements.[5]

-

Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.

-

Equilibrate the sample holder to the desired experimental temperature.

-

-

Sample Preparation:

-

Add a known volume of buffer to the cuvette to record a blank measurement.

-

Add a known concentration of the protein of interest to the cuvette. A typical starting concentration is in the low micromolar range. Allow the protein solution to equilibrate to the set temperature.

-

-

Titration:

-

Record the initial fluorescence of the protein solution.

-

Make successive small additions of the TNP-ATP stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence intensity or spectrum.

-

Continue the additions until the fluorescence signal no longer increases significantly, indicating saturation of the protein's binding sites.

-

-

Data Analysis:

-

Correct the fluorescence readings for dilution by multiplying the observed fluorescence by the dilution factor (Vtotal / Vinitial).

-

If necessary, correct for the inner filter effect, especially at higher concentrations of TNP-ATP.[4]

-

Plot the change in fluorescence intensity (ΔF = F - F0) as a function of the total TNP-ATP concentration.

-

Fit the resulting binding isotherm to a suitable binding equation (e.g., a single-site binding model) to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).

-

Protocol for a TNP-ATP Displacement Assay for Inhibitor Screening

This protocol is designed to screen for compounds that inhibit the binding of ATP to a protein by displacing TNP-ATP.

Materials:

-

Spectrofluorometer or microplate reader with fluorescence capabilities

-

Protein of interest

-

TNP-ATP

-

Library of potential inhibitor compounds

-

Appropriate buffer

Procedure:

-

Establish Assay Conditions:

-

Determine the optimal concentrations of protein and TNP-ATP that give a robust fluorescence signal and are sensitive to displacement. This is typically done by performing a titration as described in the previous protocol. A TNP-ATP concentration around the Kd value is often a good starting point.

-

-

Assay Execution (Microplate Format):

-

In the wells of a microplate, add the protein and TNP-ATP at their predetermined optimal concentrations.

-

Add the potential inhibitor compounds from the library to the wells at various concentrations. Include appropriate controls (no inhibitor, and a known inhibitor if available).

-

Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

A decrease in fluorescence intensity compared to the no-inhibitor control indicates that the compound is displacing TNP-ATP from the protein's binding site.

-

The potency of the inhibitor can be quantified by determining the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal of the protein-TNP-ATP complex.

-

The dissociation constant of the inhibitor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of TNP-ATP is known.

-

Mandatory Visualizations

P2X Receptor Signaling Pathway

P2X receptors are ATP-gated ion channels. TNP-ATP can act as an antagonist for these receptors, blocking the downstream signaling cascade.

Caption: P2X Receptor signaling pathway and inhibition by TNP-ATP.

Experimental Workflow for Kinase Inhibitor Screening

This diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors using a TNP-ATP-based fluorescence assay.

Caption: Workflow for kinase inhibitor screening using TNP-ATP.

Conclusion

TNP-ATP is a powerful and versatile tool for studying ATP-binding proteins. Its environment-sensitive fluorescence provides a robust and convenient method for determining binding affinities and for screening potential inhibitors in a high-throughput format. Understanding the spectroscopic properties of both its free and protein-bound forms is crucial for the design and interpretation of experiments utilizing this valuable fluorescent probe. This guide provides the foundational knowledge and practical protocols to effectively employ TNP-ATP in research and drug discovery endeavors.

References

- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. TNP-ATP - Wikipedia [en.wikipedia.org]

- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Trinitrophenyl Group: A Luminous Key to Unlocking ATP's Role in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biochemical processes. Beyond its metabolic role, ATP is a critical signaling molecule, modulating the function of a diverse range of proteins, including kinases, ATPases, and ion channels. Understanding the intricate interactions between ATP and its protein targets is paramount for deciphering cellular signaling pathways and for the development of novel therapeutics. 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) has emerged as an indispensable tool in this endeavor. This fluorescent ATP analog, by virtue of its environmentally sensitive trinitrophenyl (TNP) group, provides a powerful spectroscopic window into the molecular mechanisms of ATP-binding proteins.

This technical guide provides a comprehensive overview of the role of the TNP group in TNP-ATP fluorescence and its application in studying ATP-mediated cellular processes. We will delve into the photophysical properties of TNP-ATP, present detailed experimental protocols for its use in various assays, and illustrate its application in elucidating complex signaling pathways.

The Core of Fluorescence: The Trinitrophenyl Group

The utility of TNP-ATP as a fluorescent probe is intrinsically linked to the photophysical properties of its trinitrophenyl moiety. The TNP group, a derivative of picric acid, is attached to the ribose sugar of the ATP molecule.[1] In an aqueous environment, TNP-ATP exhibits weak intrinsic fluorescence. However, upon binding to the ATP-binding pocket of a protein, the TNP group experiences a change in its local microenvironment, typically becoming more hydrophobic and sterically constrained. This environmental shift is the cornerstone of its function as a molecular reporter.

The fluorescence of the TNP group is highly sensitive to the polarity and viscosity of its surroundings.[1] When TNP-ATP transitions from a polar aqueous solution to the nonpolar environment of a protein's ATP-binding site, a significant enhancement of its fluorescence intensity is observed, often increasing by a factor of 3 to 5.[2] Concurrently, the emission maximum undergoes a hypsochromic shift, or "blue shift," to shorter wavelengths.[2][3] This phenomenon arises from the stabilization of the excited state of the TNP fluorophore in the nonpolar environment, leading to a higher quantum yield of fluorescence. These distinct spectral changes—an increase in intensity and a blue shift in emission—provide a robust and readily measurable signal for monitoring TNP-ATP binding to a protein of interest.

Quantitative Fluorescence Properties of TNP-ATP

The spectral characteristics of TNP-ATP are fundamental to its application in quantitative biochemical assays. The following tables summarize the key photophysical parameters of TNP-ATP in its free and protein-bound states.

| Parameter | Free TNP-ATP in Aqueous Buffer | Protein-Bound TNP-ATP | Reference |

| Excitation Maximum (λex) | ~408 nm and ~470 nm | ~410 nm | [1] |

| Emission Maximum (λem) | ~561 nm | Blue-shifted to ~540-550 nm | [2][3] |

| Fluorescence Intensity | Low | 3- to 5-fold increase | [2] |

| Protein | Dissociation Constant (Kd) of TNP-ATP | Reference |

| Myosin | Not specified | [1] |

| CheA | Not specified | [3] |

| PhoQ catalytic domain | Not specified | [4] |

| Na+/K+-ATPase | 0.04 to 0.09 µM (at 3°C) | [5] |

| P2X2/3 receptors | IC50 of 3 to 6 nM | [6] |

| P2X1 receptor | IC50 of 6 nM | [7] |

| Tm-MreB | 3.69 µM | [8] |

Experimental Protocols

The unique fluorescent properties of TNP-ATP have been harnessed to develop a variety of assays to probe protein-ATP interactions. Below are detailed methodologies for key experiments.

Determination of Binding Affinity using Fluorescence Titration

This protocol describes a standard cuvette-based assay to determine the dissociation constant (Kd) of TNP-ATP for a target protein.

Materials:

-

Purified protein of interest

-

TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

Procedure:

-

Instrument Setup: Set the fluorometer's excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[2]

-

Blank Measurement: Add assay buffer to the cuvette and record the background fluorescence.

-

TNP-ATP Fluorescence: Add a known concentration of TNP-ATP (e.g., 1 µM) to the cuvette and record the fluorescence spectrum. The emission maximum should be around 561 nm.[2]

-

Titration: Sequentially add increasing concentrations of the purified protein to the cuvette containing TNP-ATP. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Data Analysis:

-

For each protein concentration, determine the fluorescence intensity at the new emission maximum (which will be blue-shifted).

-

Correct the fluorescence intensity values by subtracting the background fluorescence.

-

Plot the change in fluorescence intensity as a function of the protein concentration.

-

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.

-

Competition Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace TNP-ATP from the protein.

Materials:

-

Same as for the fluorescence titration assay

-

Non-fluorescent competitor ligand (e.g., ATP) stock solution

Procedure:

-

Complex Formation: Prepare a solution containing the protein of interest and TNP-ATP at concentrations that result in a significant fluorescence signal (typically with the protein concentration above the Kd of TNP-ATP).

-

Titration with Competitor: Add increasing concentrations of the competitor ligand (e.g., ATP) to the pre-formed protein-TNP-ATP complex.

-

Fluorescence Measurement: After each addition of the competitor, record the fluorescence intensity. The fluorescence will decrease as TNP-ATP is displaced from the protein.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 of the competitor.

-

Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Visualizing Signaling Pathways with TNP-ATP

TNP-ATP has been instrumental in dissecting the mechanisms of various ATP-dependent signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of TNP-ATP in studying these pathways.

P2X Receptor Signaling

P2X receptors are ATP-gated ion channels involved in a wide range of physiological processes. TNP-ATP acts as a potent competitive antagonist of many P2X receptor subtypes, making it a valuable tool for their characterization.[6][7]

This diagram illustrates how TNP-ATP competitively inhibits the binding of ATP to P2X receptors, thereby preventing channel opening and subsequent ion influx. Researchers can use TNP-ATP to probe the structure of the ATP-binding pocket and to screen for novel P2X receptor modulators.

Protein Kinase Conformational Changes

Protein kinases play a central role in signal transduction by catalyzing the phosphorylation of target proteins. TNP-ATP can be used to study the conformational changes that kinases undergo upon ATP binding.[2][9]

This workflow shows how the binding of TNP-ATP to an inactive kinase induces a conformational change to an active state, which is accompanied by an increase in fluorescence. This allows for the real-time monitoring of kinase activation and the screening of compounds that modulate this process.

P-type ATPase Catalytic Cycle

P-type ATPases are a family of ion pumps that utilize the energy from ATP hydrolysis to transport ions across cellular membranes. They undergo a series of conformational changes, known as the E1-E2 cycle. TNP-ATP can be used to probe the nucleotide-binding steps and associated conformational states of this cycle.[10][11]

This diagram depicts the key conformational states of a P-type ATPase during its catalytic cycle. TNP-ATP can be used to study the initial ATP binding step to the E1 state and to characterize the nucleotide-binding pocket in different conformational intermediates.

Conclusion

The trinitrophenyl group endows TNP-ATP with remarkable fluorescent properties that have made it an invaluable tool for researchers studying ATP-binding proteins. Its sensitivity to the local environment provides a direct readout of ligand binding and associated conformational changes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the application of TNP-ATP in dissecting the complex roles of ATP in cellular signaling. As our understanding of the proteome continues to expand, the utility of TNP-ATP and other fluorescent nucleotide analogs will undoubtedly continue to illuminate the intricate molecular choreography that governs life at the cellular level.

References

- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNP-ATP - Wikipedia [en.wikipedia.org]

- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Trinitrophenyl derivatives bind differently from parent adenine nucleotides to Ca<sup>2+</sup>-ATPase in the absence of… [ouci.dntb.gov.ua]

TNP-ATP interaction with protein kinases and motor proteins.

An In-depth Technical Guide to the Interaction of TNP-ATP with Protein Kinases and Motor Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction: TNP-ATP as a Fluorescent Probe

2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) is a fluorescent analog of Adenosine 5'-Triphosphate (ATP) that has become an invaluable tool for studying ATP-binding proteins.[1] Developed in 1973 by Hiratsuka and Uchida, TNP-ATP was initially synthesized to investigate the ATP binding site of the motor protein myosin.[1] Its utility has since expanded to a wide range of ATP-utilizing enzymes, including protein kinases and other motor proteins.[1][2]

The core advantage of TNP-ATP lies in its environmentally sensitive fluorescence. The trinitrophenyl (TNP) moiety is conjugated to the ribose ring of ATP, allowing the molecule to retain biological activity while gaining fluorescent properties.[1][2] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic ATP-binding pocket of a protein, its fluorescence quantum yield increases significantly, often accompanied by a blue shift in the emission maximum.[2][3] This change in fluorescence provides a direct, real-time signal of the binding event, enabling the determination of binding affinities, kinetics, and the screening of competitive inhibitors.[3][4]

Spectroscopic Properties:

-

Emission (λ_em_): ~561 nm in aqueous buffer, which blue-shifts (e.g., to ~540 nm) upon protein binding.[1][2][3]

This guide provides a technical overview of the application of TNP-ATP in studying protein kinases and motor proteins, including quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Interaction with Protein Kinases

Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of drug targets.[6] Understanding their interaction with ATP is crucial for both basic research and inhibitor design.[7] TNP-ATP serves as an excellent probe for this purpose, as it mimics ATP in binding to the kinase active site.[3]

Upon binding to a protein kinase, TNP-ATP typically shows a 3- to 5-fold increase in fluorescence intensity and a discernible blue shift in its emission maximum.[3] This signal can be used in various assays to:

-

Determine the dissociation constant (K_d_) for TNP-ATP.

-

Characterize the binding of other nucleotides (like ATP or ADP) through competition assays.

-

Screen for and determine the potency of ATP-competitive inhibitors (Type I and Type II inhibitors).[3][6]

Quantitative Data: TNP-ATP Binding to Protein Kinases

The following table summarizes dissociation constants (K_d_) for TNP-ATP and, where available, ATP with various protein kinases. Note that TNP-ATP often binds with a significantly higher affinity (lower K_d_) than ATP itself, a critical consideration when interpreting results.[2][8]

| Protein Kinase Family | Protein | Organism/Source | K_d_ (TNP-ATP) | K_d_ (ATP) | Technique(s) Used | Reference(s) |

| Histidine Kinase | CheA (Site 1) | E. coli | 1.1 µM | 130 µM | Fluorescence, ITC | [2] |

| Histidine Kinase | CheA (Site 2) | E. coli | 0.05 µM | 130 µM | Fluorescence, ITC | [2] |

| Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | Human | 0.01 µM | ~1 µM | Fluorescence | [2] |

| GHMP Kinase | Mevalonate Diphosphate Decarboxylase (MDD) | Human | 0.16 µM | 23 µM | Fluorescence | [2] |

| Cyclin-Dependent Kinase | CDKA;1 | Zea mays | 7.0 µM | Not Reported | Fluorescence | [9] |

| Pseudokinase | CASK (CaM-kinase domain) | Human | ~1 µM | Not Reported | Fluorescence | [3][9] |

Experimental Protocol: Kinase-TNP-ATP Fluorescence Binding Assay

This protocol describes a standard method for determining the binding affinity of TNP-ATP to a protein kinase using a cuvette-based spectrofluorometer.[3]

Materials:

-

Purified protein kinase of interest

-

TNP-ATP stock solution (e.g., 1-10 mM in water)[5]

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0)

-

Spectrofluorometer with a temperature-controlled cuvette holder

-

Standard quartz cuvette and magnetic stir bar

Procedure:

-

Instrument Setup: Set the spectrofluorometer excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm. Set the temperature to 25°C.[3][4]

-

Blank Measurement: Add Assay Buffer to the cuvette. Record the fluorescence spectrum. This is the buffer blank.

-

TNP-ATP Spectrum: Add TNP-ATP to the cuvette to a final concentration of 1 µM. Record the emission spectrum. The peak should be at approximately 561 nm.[2][3]

-

Titration:

-

To a fresh cuvette, add the purified kinase to a final concentration of 1 µM in Assay Buffer.

-

Add TNP-ATP to a final concentration of 1 µM.

-

Immediately begin recording the emission spectrum. Binding is typically instantaneous.[3] A significant increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to ~540 nm) indicates binding.

-

-

Saturation Binding Experiment (to determine K_d_):

-

Prepare a series of solutions in cuvettes with a fixed concentration of the kinase (e.g., 1 µM).

-

Titrate with increasing concentrations of TNP-ATP (e.g., 0-10 µM).

-

Record the fluorescence intensity at the new emission maximum (e.g., 540 nm) for each TNP-ATP concentration.

-

Correct for background fluorescence by subtracting the fluorescence of identical TNP-ATP concentrations in buffer without the protein.[3]

-

-

Data Analysis: Plot the corrected fluorescence intensity against the TNP-ATP concentration. Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding hyperbola or the Hill equation) to calculate the dissociation constant (K_d_).[10]

-

Competition Assay (Optional): To confirm specificity, add a high concentration of ATP (e.g., 500 µM) to the kinase-TNP-ATP complex. A reversal of the fluorescence signal towards the unbound state confirms that TNP-ATP binds to the ATP pocket.[3]

Caption: Experimental workflow for determining kinase-TNP-ATP binding affinity.

Caption: A generic MAP Kinase signaling cascade illustrating points of ATP binding.

Interaction with Motor Proteins

Motor proteins are enzymes that convert chemical energy from ATP hydrolysis into mechanical work, driving processes like muscle contraction and intracellular transport.[11] Key families include myosins (which move along actin filaments) and kinesins (which move along microtubules).[11][12] The mechanochemical cycle of these proteins involves discrete steps of ATP binding, hydrolysis, phosphate release, and ADP release, each coupled to a conformational change.[12][13]

TNP-ATP is used to dissect these cycles by acting as a stable ATP analog. Its binding can trap the motor in an ATP-bound state, and the associated fluorescence signal allows for kinetic analysis of the binding step itself, often using stopped-flow techniques for rapid processes.

Quantitative Data: TNP-ATP Interaction with Motor Proteins

The table below provides binding data for TNP-ATP with representative motor proteins.

| Motor Protein Family | Protein | Organism/Source | K_d_ (TNP-ATP) | Technique(s) Used | Reference(s) |

| Myosin | Myosin II Subfragment 1 (S1) | Rabbit Skeletal Muscle | 0.1 µM | Fluorescence, Absorbance | [2] |

| Kinesin | Kinesin Heavy Chain | Bovine Brain | Not Reported | Not Reported | |

| ATPase | Na+/K+-ATPase | Not Specified | 0.19 µM (in presence of K+) | Fluorescence | [14] |

| ATPase | F1-ATPase | Mitochondrial | Not Reported | Not Reported | [5] |

Experimental Protocol: Stopped-Flow Kinetic Analysis of TNP-ATP Binding

This protocol outlines the use of a stopped-flow instrument to measure the pre-steady-state kinetics of TNP-ATP binding to a motor protein.

Materials:

-

Purified motor protein (e.g., Myosin S1)

-

TNP-ATP solution

-

Assay Buffer (specific to the motor protein, e.g., containing KCl and MgCl_2_ for myosin)

-

Stopped-flow spectrofluorometer

Procedure:

-

Instrument Setup: Configure the stopped-flow instrument for fluorescence detection. Set the excitation wavelength to 410 nm and use a cutoff filter (e.g., >515 nm) for emission.

-

Loading Syringes: Load one syringe with the motor protein solution (e.g., 2 µM Myosin S1) and the other syringe with a range of TNP-ATP concentrations (e.g., 5-50 µM).

-

Rapid Mixing: The instrument will rapidly mix the contents of the two syringes. The binding event begins upon mixing.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (typically milliseconds). The resulting curve represents the kinetics of TNP-ATP binding.

-

Data Analysis:

-

Fit the fluorescence transient (trace) to a single or double exponential function to obtain the observed rate constant(s) (k_obs_).

-

Repeat the experiment with varying concentrations of TNP-ATP.

-

Plot the k_obs_ values against the TNP-ATP concentration.

-

The slope of this line gives the second-order rate constant for association (k_on_), and the y-intercept gives the first-order rate constant for dissociation (k_off_). The K_d_ can be calculated as k_off_ / k_on_.

-

Caption: Generalized mechanochemical cycle for a motor protein.

Considerations and Best Practices

While TNP-ATP is a powerful tool, researchers must be aware of its limitations to avoid misinterpretation of data.[2][8]

-

Higher Affinity: The TNP moiety can introduce additional interactions with the protein, often resulting in a much higher binding affinity for TNP-ATP than for natural ATP.[2] Therefore, K_d_ values obtained with TNP-ATP are not direct measures of the K_d_ for ATP. Competition assays are essential to relate the findings back to the natural nucleotide.[4]

-

Inner Filter Effect: At concentrations exceeding ~1 µM, TNP-ATP can absorb the light it emits, leading to a non-linear relationship between concentration and fluorescence.[1] Experiments should ideally be conducted below this concentration, or data must be corrected for this effect.

-

Environmental Sensitivity: The fluorescence of TNP-ATP is sensitive to pH, polarity, and viscosity.[2] It is crucial to maintain consistent buffer conditions throughout an experiment.

Conclusion

TNP-ATP remains a cornerstone reagent for the study of ATP-binding proteins. Its environmentally sensitive fluorescence provides a robust and adaptable method for characterizing the interactions of protein kinases and motor proteins with their nucleotide substrates. By providing quantitative binding data, enabling high-throughput screening of inhibitors, and allowing for detailed kinetic analysis of reaction cycles, TNP-ATP continues to be of high value to researchers in basic science and drug development. Proper experimental design and a clear understanding of its properties are paramount to generating accurate and meaningful data.

References

- 1. TNP-ATP - Wikipedia [en.wikipedia.org]

- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog | Springer Nature Experiments [experiments.springernature.com]

- 8. A review of TNP-ATP in protein binding studies: benefits and pitfalls [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. TNP-ATP Binding Assay [bio-protocol.org]

- 11. Motor protein - Wikipedia [en.wikipedia.org]

- 12. Molecular Motors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A comparative study of motor-protein motions by using a simple elastic-network model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Influence of Solvent Polarity on TNP-ATP Emission Spectra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins. Its utility stems from the sensitivity of its fluorescence emission to the polarity of its local environment. When TNP-ATP transitions from an aqueous solution to a less polar environment, such as the nucleotide-binding site of a protein, its fluorescence properties exhibit significant changes. This solvatochromic effect, characterized by a blue shift in the emission maximum and an enhancement of the fluorescence quantum yield, provides a powerful spectroscopic signal for monitoring protein-ligand interactions. This technical guide provides an in-depth analysis of how solvent polarity affects the emission spectra of TNP-ATP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

The fluorescence of TNP-ATP is quenched in polar solvents like water, resulting in a low quantum yield. However, in nonpolar environments, this quenching is alleviated, leading to a significant increase in fluorescence intensity. This phenomenon is attributed to the "solvation effect," where polar solvent molecules stabilize the excited state of the TNP-ATP molecule, leading to non-radiative decay pathways. In contrast, nonpolar solvents do not stabilize the excited state to the same extent, favoring radiative decay in the form of fluorescence.

The Solvatochromic Effect on TNP-ATP Fluorescence

The emission spectrum of TNP-ATP is highly sensitive to the polarity of the surrounding solvent. As the solvent polarity decreases, two primary changes are observed:

-

Blue Shift of the Emission Maximum (λem): The peak of the fluorescence emission spectrum shifts to shorter wavelengths.

-

Increase in Fluorescence Intensity: The quantum yield of fluorescence increases, resulting in a brighter signal.

This relationship is clearly demonstrated by comparing the emission of TNP-ATP in water, a highly polar solvent, with its emission in less polar organic solvents. In water, TNP-ATP has an emission maximum of approximately 561 nm.[1][2] In the less polar solvent N,N-dimethylformamide, the emission maximum is blue-shifted to 533 nm.[1] A similar blue shift and an increase in fluorescence intensity are observed in other organic solvents like ethanol and glycerol.

This solvatochromic behavior is the foundation for using TNP-ATP as a probe for ATP binding to proteins. The ATP-binding pocket of a protein is typically more hydrophobic (less polar) than the aqueous buffer. Consequently, when TNP-ATP binds to a protein, it experiences a decrease in the polarity of its microenvironment, leading to a detectable blue shift and an increase in fluorescence intensity.

Quantitative Analysis of TNP-ATP Emission in Various Solvents

The following table summarizes the fluorescence properties of TNP-ATP in different solvents, illustrating the impact of solvent polarity on its emission maximum. While a comprehensive dataset including quantum yields and lifetimes across a wide range of solvents is best found in the seminal work by Hiratsuka (1982), the following provides key data points from available sources.

| Solvent | Dielectric Constant (ε) at 20°C | Emission Maximum (λem) (nm) |

| Water | 80.1 | 561[1][2] |

| N,N-Dimethylformamide | 36.7 | 533[1] |

Note: A more comprehensive table with quantum yields and fluorescence lifetimes is detailed in Hiratsuka, T. (1982). Biological activities and spectroscopic properties of chromophoric and fluorescent analogs of adenine nucleoside and nucleotides, 2',3'-O-(2,4,6-trinitrocyclohexadienylidene) adenosine derivatives. Biochim Biophys Acta, 719(3), 509-17.

Experimental Protocol for Measuring TNP-ATP Emission Spectra

The following is a generalized protocol for measuring the fluorescence emission spectra of TNP-ATP in different solvents.

1. Materials and Reagents:

-

TNP-ATP stock solution (typically in a buffered aqueous solution, e.g., Tris-HCl)

-

A range of high-purity solvents with varying polarities (e.g., water, ethanol, dioxane, N,N-dimethylformamide)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer cuvettes (quartz for UV-Vis measurements, fluorescence-grade for emission measurements)

2. Instrumentation:

-

Spectrofluorometer with excitation and emission monochromators

-

UV-Vis spectrophotometer for determining TNP-ATP concentration

3. Procedure:

-

Preparation of TNP-ATP Solutions:

-

Thaw the TNP-ATP stock solution on ice, protected from light.

-

Prepare a series of dilutions of TNP-ATP in the desired solvents. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

-

For mixed solvent systems (e.g., dioxane-water mixtures), prepare the solvent mixtures first and then add the TNP-ATP.

-

-

UV-Vis Absorbance Measurement:

-

Measure the absorbance spectrum of each TNP-ATP solution using a UV-Vis spectrophotometer.

-

The concentration of TNP-ATP can be determined using its molar extinction coefficient at its absorption maximum (around 408 nm or 470 nm).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of TNP-ATP (typically 408 nm or 410 nm).

-

Set the emission scan range to an appropriate window to capture the full emission spectrum (e.g., 450 nm to 700 nm).

-

Record the fluorescence emission spectrum for each TNP-ATP solution.

-

Record a blank spectrum for each solvent and subtract it from the corresponding sample spectrum to correct for background fluorescence.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem) for each spectrum.

-

If measuring quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical conditions. The quantum yield of TNP-ATP can then be calculated using the comparative method.

-

If measuring fluorescence lifetime, a time-resolved fluorometer is required.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: The effect of solvent polarity on the excited state and fluorescence of TNP-ATP.

Caption: Experimental workflow for measuring TNP-ATP fluorescence emission spectra.

Conclusion

The pronounced solvatochromic properties of TNP-ATP make it an exceptional probe for investigating ATP-protein interactions. The predictable blue shift and fluorescence enhancement upon binding to the relatively nonpolar active site of a protein provide a robust and readily measurable signal. For researchers in drug development, this allows for high-throughput screening of compounds that may compete with ATP for binding, offering a direct method to identify potential inhibitors. A thorough understanding of the fundamental principles governing the effect of solvent polarity on TNP-ATP's emission spectrum is crucial for the accurate design and interpretation of such assays.

References

- 1. Biological activities and spectroscopic properties of chromophoric and fluorescent analogs of adenine nucleoside and nucleotides, 2',3'-O-(2,4,6-trinitrocyclohexadienylidene) adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of adenosine 5'-triphosphate (ATP). It is intended for researchers, scientists, and drug development professionals who utilize ATP-binding proteins as targets of interest. This document details the core biochemical and photophysical characteristics of TNP-ATP, presents quantitative binding data for various protein classes, and offers detailed protocols for its application in common experimental assays. Furthermore, this guide illustrates key concepts and methodologies through diagrams generated using the DOT language.

Introduction to TNP-ATP

TNP-ATP is an indispensable tool in the study of ATP-binding proteins, a vast and functionally diverse group of molecules including kinases, ATPases, and motor proteins. By virtue of the trinitrophenyl (TNP) group conjugated to the ribose moiety of ATP, this analog possesses intrinsic fluorescence, which is exquisitely sensitive to its local environment.[1] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the often hydrophobic environment of an ATP-binding pocket within a protein, a significant enhancement in its fluorescence quantum yield and a shift in its emission spectrum are typically observed.[2] This property allows for the real-time, quantitative analysis of protein-nucleotide interactions.

The key advantages of using TNP-ATP include:

-

Direct Measurement: It allows for the direct detection of binding events without the need for radioisotopes or coupled enzymatic assays.

-

High Affinity: TNP-ATP often binds to ATP-binding sites with an affinity that is comparable to or even higher than that of ATP itself, making it a potent probe.[1]

-

Versatility: It can be employed in a range of biophysical assays, including fluorescence titration, stopped-flow kinetics, and fluorescence resonance energy transfer (FRET) experiments.

This guide will delve into the practical aspects of using TNP-ATP, providing the necessary data and protocols to effectively integrate this powerful tool into research and development workflows.

Core Characteristics of TNP-ATP

The utility of TNP-ATP as an ATP analog is rooted in its distinct photophysical and biochemical properties.

Photophysical Properties

The TNP fluorophore is the source of the molecule's spectral characteristics. A key feature is the significant change in fluorescence upon moving from a polar aqueous environment to a nonpolar environment, such as the nucleotide-binding site of a protein.[2]

| Property | Value (in aqueous buffer) | Value (Bound to Protein) |

| Excitation Maxima (λex) | ~408 nm and ~470 nm | ~410 nm |

| Emission Maximum (λem) | ~561 nm | Blue-shifted to ~535-550 nm |

| Fluorescence | Weak | Significantly Enhanced (3 to 7-fold increase is common) |

Table 1: Spectroscopic properties of TNP-ATP. The exact values for the bound state can vary depending on the specific protein and local environment.[1][3]

The principle of fluorescence enhancement is a cornerstone of TNP-ATP-based assays.

References

Methodological & Application

Application Notes and Protocols for Determining ATP Binding Affinity Using TNP-ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool for characterizing the interaction between ATP and its binding proteins.[1][2] In its unbound state in aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the ATP binding pocket of a protein, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum.[3][4] This property allows for the sensitive and continuous monitoring of ATP binding events, making it an invaluable reagent in biochemistry and drug discovery for determining binding affinities, studying enzyme kinetics, and screening for inhibitors.

This document provides detailed application notes and protocols for utilizing TNP-ATP to determine the binding affinity of ATP to target proteins.

Principle of the Assay

The TNP-ATP binding assay is based on the principle of fluorescence enhancement upon ligand binding. The trinitrophenyl group of TNP-ATP is sensitive to its microenvironment. When TNP-ATP is in a polar, aqueous environment, its fluorescence is quenched. Upon binding to the often more hydrophobic and constrained environment of an ATP-binding site on a protein, the quenching is relieved, leading to a significant increase in fluorescence quantum yield.[3][4] The magnitude of this fluorescence increase is proportional to the concentration of the protein-TNP-ATP complex. By titrating a fixed concentration of TNP-ATP with increasing concentrations of a protein, or vice versa, a saturation binding curve can be generated, from which the dissociation constant (Kd) can be determined.

Applications

-

Determination of ATP Binding Affinity (Kd): Quantifying the strength of the interaction between a protein and ATP.

-

Stoichiometry of Binding: Determining the number of ATP binding sites on a protein.[1]

-

Competitive Binding Assays: Determining the binding affinity of non-fluorescent ligands (e.g., ATP, ADP, or inhibitors) by their ability to displace TNP-ATP.[1][4][5]

-

High-Throughput Screening (HTS): Screening compound libraries for inhibitors of ATP binding.[3]

-

Studying Enzyme Kinetics: Investigating the kinetics of ATP-dependent enzymes.

-

Probing Conformational Changes: Monitoring changes in the protein's conformation upon ATP binding.[1]

Data Presentation: Binding Affinities of ATP and TNP-ATP to Various Proteins

The binding affinity of TNP-ATP is often significantly higher (20 to 2000-fold) than that of ATP for the same protein.[2] This is an important consideration when interpreting results and designing experiments. Below is a summary of dissociation constants (Kd) for ATP and TNP-ATP for several proteins.

| Protein | Organism | Kd (ATP) (µM) | Kd (TNP-ATP) (µM) | Fold Difference (ATP/TNP-ATP) | Measurement Technique(s) |

| CheA (Histidine Kinase) | Escherichia coli | 150 | 0.07 | ~2143 | Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC) |

| Ca2+-ATPase | Rabbit | 2.8 | 0.08 | 35 | Fluorescence Spectroscopy |

| Na+/K+-ATPase | Eel | 1 | 0.04 - 0.09 | ~11-25 | Fluorescence Titration, [3H]TNP-ATP Binding |

| Selenophosphate Synthetase (SPS) | Aquifex aeolicus | 250 | 2.2 | ~114 | Fluorescence Spectroscopy |

| Pyruvate Carboxylase (PC) | Rhizobium etli | 110 | 1.8 | ~61 | Fluorescence Spectroscopy |

| PhoQ (Histidine Kinase) | Salmonella enterica | ~412 | ~294 | ~1.4 | Fluorescence Spectroscopy |

Note: Kd values can vary depending on experimental conditions such as buffer composition, pH, temperature, and the presence of divalent cations.

Experimental Protocols

Protocol 1: Direct Titration to Determine TNP-ATP Binding Affinity

This protocol describes the determination of the dissociation constant (Kd) of TNP-ATP for a target protein by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP.

Materials:

-

Purified target protein of known concentration

-

TNP-ATP stock solution (e.g., 1 mM in double-distilled H2O, pH 7.0)[3]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)[3][6]

-

Spectrofluorometer with temperature control

-

Quartz cuvettes or microplates suitable for fluorescence measurements

Procedure:

-

Instrument Setup:

-

Set the emission wavelength to scan from 500 nm to 600 nm to determine the peak emission, or set a fixed emission wavelength at the maximum (typically around 540 nm).[4][6]

-

Set the excitation and emission slit widths (e.g., 5 nm for excitation and 20 nm for emission).[6]

-

Equilibrate the sample holder to the desired temperature (e.g., 25°C).[6]

-

Sample Preparation:

-

Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 2.5 µM).[6] The optimal protein concentration should be in the range of the expected Kd.

-

Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd (e.g., 0-30 µM).[6]

-

-

Measurement:

-

To a cuvette, add the protein solution.

-

Make successive additions of the TNP-ATP stock solution to the cuvette, mixing thoroughly after each addition.

-

Allow the reaction to equilibrate (typically a few minutes).

-

Record the fluorescence intensity after each addition.

-

As a control, perform a parallel titration of TNP-ATP into the assay buffer without the protein to correct for the background fluorescence of unbound TNP-ATP.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence of TNP-ATP in buffer from the fluorescence measured in the presence of the protein at each TNP-ATP concentration.

-

Plot the corrected fluorescence intensity as a function of the TNP-ATP concentration.

-

Fit the resulting saturation curve to the Hill equation to determine the Kd and the Hill coefficient (n).[6]

-

Hill Equation: F = Fmax * [L]^n / (Kd^n + [L]^n)

-

F = measured fluorescence intensity

-

Fmax = maximum fluorescence intensity at saturation

-

[L] = concentration of TNP-ATP

-

Kd = dissociation constant

-

n = Hill coefficient

-

-

-

Protocol 2: Competition Assay to Determine ATP Binding Affinity

This protocol determines the binding affinity of unlabeled ATP by measuring its ability to displace bound TNP-ATP from the target protein.

Materials:

-

Same as Protocol 1, with the addition of a concentrated stock solution of ATP.

Procedure:

-

Instrument Setup: Same as Protocol 1.

-

Sample Preparation:

-

Prepare a solution containing the target protein and TNP-ATP in the assay buffer. The concentrations should be chosen to ensure a significant portion of the TNP-ATP is bound (e.g., protein concentration at or above the Kd of TNP-ATP, and TNP-ATP concentration at or slightly below its Kd).

-

Prepare a series of dilutions of the competitor (unlabeled ATP) in the assay buffer.

-

-

Measurement:

-

To a cuvette containing the protein-TNP-ATP complex, make successive additions of the ATP stock solution.

-

Mix and allow the system to reach equilibrium after each addition.

-

Record the decrease in fluorescence intensity as the TNP-ATP is displaced by ATP.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the ATP concentration.

-

Fit the data to a competitive binding equation to determine the IC50 (the concentration of ATP that displaces 50% of the bound TNP-ATP).

-

Calculate the dissociation constant of the competitor (Ki) using the Cheng-Prusoff equation:

-

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

-

Ki = dissociation constant of the competitor (ATP)

-

IC50 = concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand

-

[L] = concentration of the fluorescent ligand (TNP-ATP)

-

Kd = dissociation constant of the fluorescent ligand (TNP-ATP), determined from Protocol 1.

-

-

-

Mandatory Visualizations

Signaling Pathway Example: Protein Kinase Activation

Experimental Workflow: Determining ATP Binding Affinity

Considerations and Best Practices

-

Inner Filter Effect: At high concentrations of TNP-ATP (typically >1 µM), the absorption of excitation or emission light by the solution itself can lead to a non-linear relationship between concentration and fluorescence.[1] It is advisable to work with TNP-ATP concentrations below this threshold or apply correction factors if higher concentrations are necessary.[1]

-

Protein Purity and Concentration: Accurate determination of protein concentration is critical for accurate Kd determination. The protein should be highly pure to avoid interference from other ATP-binding contaminants.

-

Buffer Conditions: pH, ionic strength, and the presence of divalent cations (like Mg2+, which is often required for ATP binding) can significantly influence binding affinities. These should be carefully controlled and reported.

-

Temperature Control: Binding is a temperature-dependent process. Ensure that all measurements are performed at a constant and recorded temperature.

-

Data Quality: Ensure that the titration covers a full range of ligand concentrations to accurately define the baseline and the saturation plateau of the binding curve.

By following these protocols and considerations, researchers can effectively utilize TNP-ATP as a valuable tool to investigate the intricacies of protein-ATP interactions.

References

- 1. TNP-ATP - Wikipedia [en.wikipedia.org]

- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. TNP-ATP Binding Assay [bio-protocol.org]

Application Notes and Protocols for Measuring Enzyme Kinetics with TNP-ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for studying the kinetics of ATP-utilizing enzymes, such as kinases and ATPases. The principle of the assay is based on the significant increase in fluorescence intensity and a blue shift in the emission maximum of TNP-ATP upon binding to the active site of an enzyme.[1][2] This change in fluorescence provides a direct method to monitor enzyme-ligand interactions in real-time. This application note provides detailed protocols for utilizing TNP-ATP to determine enzyme binding affinities and to screen for enzyme inhibitors.

Principle of the TNP-ATP Assay

In an aqueous solution, TNP-ATP exhibits low fluorescence. However, when it binds to the hydrophobic ATP-binding pocket of an enzyme, the environment around the TNP moiety becomes less polar, leading to a significant enhancement of its fluorescence quantum yield.[3] This fluorescence enhancement is proportional to the amount of enzyme-TNP-ATP complex formed, allowing for the quantitative determination of binding parameters. The assay is a continuous, non-radioactive method that is well-suited for high-throughput screening.[1][2]

Data Presentation

Spectroscopic Properties of TNP-ATP

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~410 nm | [1][2] |

| Emission Wavelength (λem) | ~535-560 nm | [3][4] |

| Emission Shift upon Binding | Blue shift (to shorter wavelengths) | [1] |

Reported Dissociation Constants (Kd) for TNP-ATP with Various Enzymes

| Enzyme | Organism | Kd (TNP-ATP) (µM) | Kd (ATP) (µM) | Reference |

| CheA (Histidine Kinase) | E. coli | 1.9 | 260 | [3] |

| EnvZ (Histidine Kinase) | E. coli | 0.5 | 60 | [3] |

| PhoQcat (Histidine Kinase) | Salmonella | 150 | 412 | [3] |

| CASK (CaM-kinase) | Human | 1 | ~1000 | [2][5] |

| STRADα (Pseudokinase) | Human | 1.1 | - | [6] |

| Na+/K+-ATPase | - | - | - | [4] |

| Ca2+-ATPase | - | - | - | [1] |

Note: The affinity of proteins for TNP-ATP is often higher than for ATP.[1]

Experimental Protocols

Protocol 1: Determination of Binding Affinity (Kd)

This protocol describes how to determine the dissociation constant (Kd) of an enzyme for TNP-ATP.

Materials:

-

Enzyme of interest

-

TNP-ATP stock solution (e.g., 1 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

-

Fluorometer or microplate reader with fluorescence capabilities

-

Cuvettes or black microplates

Procedure:

-

Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd.

-

Add a fixed concentration of the enzyme to each cuvette or well. The enzyme concentration should be significantly lower than the lowest TNP-ATP concentration to ensure that the free TNP-ATP concentration is approximately equal to the total TNP-ATP concentration.

-

Add the varying concentrations of TNP-ATP to the corresponding cuvettes or wells containing the enzyme.

-

Incubate the samples for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.[3]

-

Measure the fluorescence intensity at the appropriate excitation (~410 nm) and emission (~540 nm) wavelengths.[2]

-

Correct for background fluorescence by subtracting the fluorescence of a blank sample containing only the buffer and TNP-ATP.

-

Plot the change in fluorescence intensity (ΔF) as a function of the TNP-ATP concentration.

-

Determine the Kd by fitting the data to a one-site binding equation using a suitable software (e.g., GraphPad Prism): Y = Bmax * X / (Kd + X) Where Y is the change in fluorescence, X is the TNP-ATP concentration, Bmax is the maximum fluorescence at saturation, and Kd is the dissociation constant.

Protocol 2: Competitive Inhibition Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound that competes with TNP-ATP for binding to the enzyme.

Materials:

-

Enzyme of interest

-

TNP-ATP stock solution

-

Inhibitor stock solution (in a suitable solvent like DMSO)

-

Assay Buffer

-

Fluorometer or microplate reader

-

Cuvettes or black microplates

Procedure:

-

Prepare a series of inhibitor dilutions in the assay buffer.

-